molecular formula C18H26BrNO6 B4003159 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B4003159
M. Wt: 432.3 g/mol
InChI Key: WRUWCHRQDPKFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C18H26BrNO6 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}piperidine oxalate is 431.09435 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential as a pharmacological agent. For instance, derivatives of piperidine, a core component of the compound , have shown promise in the treatment of HIV-1 infection due to their CCR5 antagonist properties. These derivatives exhibit potent anti-HIV activity, highlighting the therapeutic potential of such compounds in viral infection treatment strategies (A. Palani et al., 2002). Additionally, piperidinomethyl derivatives have been explored for their oxytocic activity, showing significant potency that surpasses even that of ergometrine, indicating their potential in medical applications involving labor or delivery (A. Cohen et al., 1957).

Material Science and Synthesis

In the realm of materials science, derivatives incorporating the piperidine structure have been utilized in the synthesis of novel copolymers. These copolymers, featuring ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, show potential for creating materials with specific properties, such as thermal stability and decomposition characteristics, which could have applications in various industrial and technological fields (G. Kharas et al., 2016).

Chemical Reactions and Mechanisms

The compound's framework has facilitated exploration into the mechanisms of chemical reactions, including phosphine-catalyzed [4 + 2] annulations. Such studies provide insights into the synthesis of highly functionalized tetrahydropyridines, which are valuable in the development of new chemical entities with potential applications in drug development and synthetic chemistry (Xue-Feng Zhu et al., 2003).

Properties

IUPAC Name

1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.C2H2O4/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18;3-1(4)2(5)6/h5-6,13H,2-4,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWCHRQDPKFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
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1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

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